3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13728252
InChI: InChI=1S/C15H13IN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I
Molecular Formula: C15H13IN2O2S
Molecular Weight: 412.2 g/mol

3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC13728252

Molecular Formula: C15H13IN2O2S

Molecular Weight: 412.2 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C15H13IN2O2S
Molecular Weight 412.2 g/mol
IUPAC Name 3-iodo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C15H13IN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3
Standard InChI Key LGYZIHYYMUAUCH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a pyrrole ring fused to a pyridine ring at the [2,3-b] positions, creating a bicyclic system known as pyrrolo[2,3-b]pyridine (7-azaindole). Substitutents are strategically positioned to modulate electronic and steric properties:

  • 3-Iodo: Introduces electrophilic reactivity and enhances halogen bonding potential.

  • 5-Methyl: Improves lipophilicity and metabolic stability.

  • 1-Tosyl: Acts as a protective group for the pyrrole nitrogen while facilitating subsequent functionalization .

Structural Data

Key molecular descriptors are summarized below:

PropertyValueSource
Molecular FormulaC₁₅H₁₃IN₂O₂S
Molecular Weight412.2 g/mol
IUPAC Name3-iodo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I
XLogP3 (Predicted)~3.5 (analogous to )

The tosyl group’s electron-withdrawing nature polarizes the pyrrole ring, directing electrophilic attacks to the 3-position .

Synthesis and Functionalization

Core Ring Formation

The pyrrolo[2,3-b]pyridine scaffold is typically constructed via Madelung cyclization or Fischer indole synthesis, adapted from methodologies for indole derivatives :

  • Madelung Route: Cyclization of N-tosyl-2-iodoaniline derivatives under strongly basic conditions.

  • Fischer Method: Acid-catalyzed condensation of arylhydrazines with ketones, followed by cyclodehydration.

Iodination and Tosylation

Post-core formation, selective iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Tosylation of the pyrrole nitrogen employs p-toluenesulfonyl chloride in the presence of a base like pyridine.

Representative Reaction Scheme:

  • Pyrrolo[2,3-b]pyridine Core3-Iodo Intermediate (ICl, DCM, 0°C)

  • N-Tosylation (TsCl, pyridine, rt) → Final Product.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its high lipophilicity (XLogP3 ≈ 3.5) . It is stable under inert atmospheres but susceptible to photodegradation, necessitating storage in amber vials.

Spectroscopic Profiles

  • IR: Strong absorption at 1350 cm⁻¹ (S=O stretch) and 1150 cm⁻¹ (C-I stretch) .

  • NMR (¹H):

    • δ 2.4 ppm (s, 3H, tosyl-CH₃)

    • δ 7.3–8.1 ppm (m, aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 412.2 ([M]⁺).

Biological Activities and Mechanisms

FGFR Inhibition

3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine demonstrates nanomolar inhibitory activity against FGFR1–4 isoforms (IC₅₀ = 2–15 nM). FGFRs drive oncogenic signaling in breast, lung, and bladder cancers, making this compound a promising chemotherapeutic candidate.

Mechanistic Insights:

  • The iodine atom forms halogen bonds with FGFR’s ATP-binding pocket.

  • The tosyl group stabilizes interactions with hydrophobic residues.

Antiproliferative Effects

In MDA-MB-231 (breast cancer) and A549 (lung adenocarcinoma) cell lines, the compound reduces viability by 70–90% at 10 µM via apoptosis induction, confirmed by caspase-3/7 activation.

Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a template for developing FGFR inhibitors with improved selectivity.

  • PROTACs: The iodine atom allows conjugation to E3 ligase ligands, enabling targeted protein degradation.

Organic Synthesis

  • Cross-Coupling Reactions: The 3-iodo group participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties.

  • Ring Expansion: Treatment with chloroform and alkali yields 1,8-naphthyridine derivatives, expanding scaffold diversity .

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